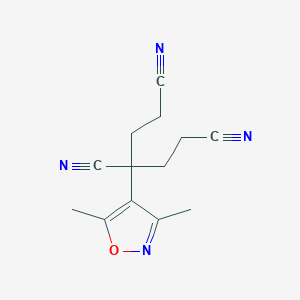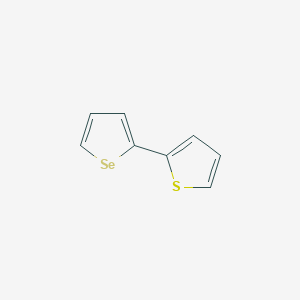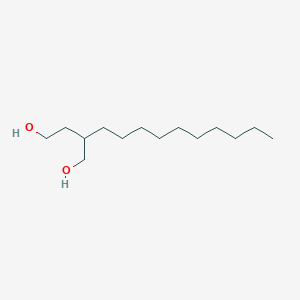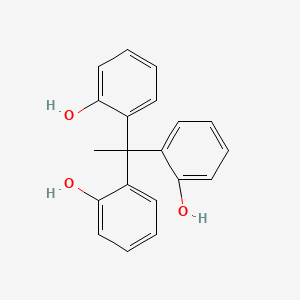![molecular formula C10H16F3NO3 B14296322 N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide CAS No. 124884-02-2](/img/structure/B14296322.png)
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group attached to a dioxolane ring via a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with a suitable amine precursor containing the dioxolane ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetamide group, potentially converting it to a trifluoroethylamine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Trifluoroethylamine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The dioxolane ring can also interact with various enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroethylamine
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoromethylamine
Comparison: N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroacetamide group enhances the compound’s stability and ability to form hydrogen bonds, making it more effective in certain applications.
Propriétés
Numéro CAS |
124884-02-2 |
|---|---|
Formule moléculaire |
C10H16F3NO3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
N-[5-(1,3-dioxolan-2-yl)pentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(15)14-5-3-1-2-4-8-16-6-7-17-8/h8H,1-7H2,(H,14,15) |
Clé InChI |
PHORFPKCEYQGDL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


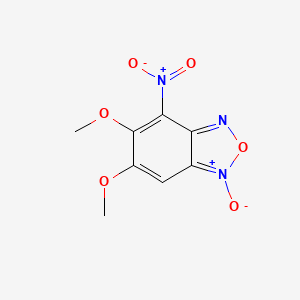

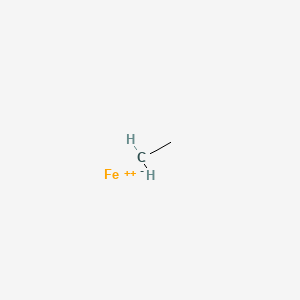
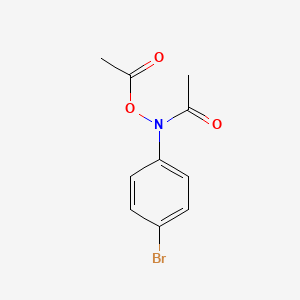


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
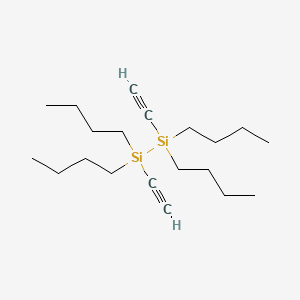
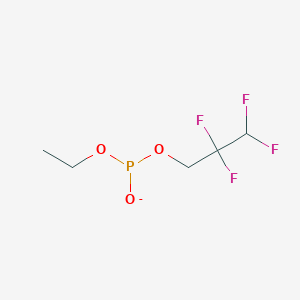
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
